

Understanding the coordination chemistry of Cr(acac)3

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Compound of Interest

Compound Name: *Tris(2,4-pentanedionato)chromium(III)*

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An In-depth Technical Guide to the Coordination Chemistry of Tris(acetylacetonato)chromium(III)

Introduction

Tris(acetylacetonato)chromium(III), systematically named **tris(2,4-pentanedionato)chromium(III)** and commonly abbreviated as Cr(acac)3, is a coordination complex of significant interest in both academic research and industrial applications. This air-stable, deeply colored crystalline solid consists of a central chromium(III) ion octahedrally coordinated by three bidentate acetylacetonate (acac) ligands.^[1] Its unique electronic structure, magnetic properties, and reactivity make it a versatile compound, serving as a catalyst, a precursor for chromium-containing materials, and a paramagnetic relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.^{[1][2][3]}

This technical guide provides a comprehensive overview of the core aspects of Cr(acac)3 coordination chemistry, intended for researchers, scientists, and professionals in drug development and materials science. It covers the synthesis, structure, electronic properties, spectroscopy, and reactivity of the complex, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts with diagrams.

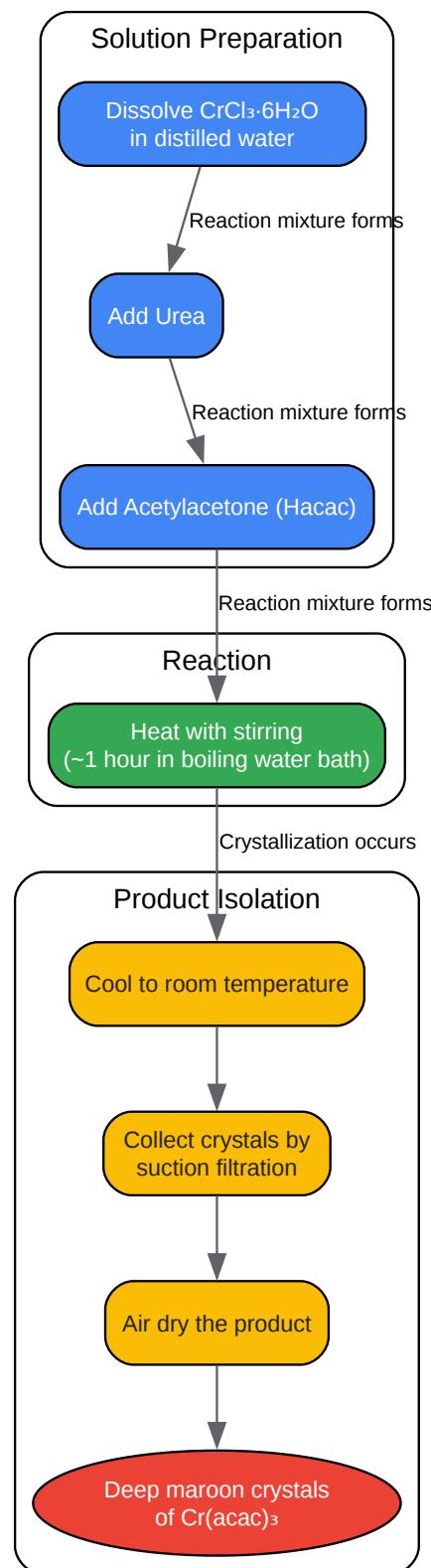
Synthesis and Molecular Structure

Synthesis of Cr(acac)3

The most common laboratory synthesis involves the reaction of a chromium(III) salt, typically chromium(III) chloride hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$), with acetylacetone (Hacac) in an aqueous solution.^[4] A base is required to deprotonate the acetylacetone, forming the acetylacetonate anion which then coordinates to the Cr(III) center.^[4] Urea is often used as a convenient and mild base, as it slowly hydrolyzes upon heating to generate ammonia in situ, preventing the precipitation of chromium(III) hydroxide.^{[4][5]}

The overall reaction is: $\text{CrCl}_3 + 3 \text{ Hacac} + 3 \text{ NH}_3 \rightarrow \text{Cr(acac)}_3 + 3 \text{ NH}_4\text{Cl}$ ^[6]

A typical experimental workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for the synthesis of Cr(acac)3.

Experimental Protocol: Synthesis

This protocol is adapted from established microscale inorganic chemistry procedures.[4][7]

- Preparation: In a 10-mL Erlenmeyer flask containing a magnetic stir bar, dissolve 130 mg (0.49 mmol) of chromium(III) chloride hexahydrate in 2.0 mL of distilled water.[4][7]
- Addition of Reagents: To the resulting green solution, add 500 mg (8.3 mmol) of urea, followed by 0.40 mL (3.8 mmol) of acetylacetone.[4][7] A large excess of acetylacetone is used to drive the reaction to completion.[7]
- Reaction: Cover the flask with a watch glass and clamp it in a boiling water bath on a magnetic stirring hot plate. Heat the mixture with continuous stirring for approximately one hour.[4][8] As the urea hydrolyzes and the solution becomes basic, deep maroon, plate-like crystals will form, often as a crust at the surface.[4][8]
- Isolation: After the heating period, cool the reaction flask to room temperature to maximize crystallization.[4]
- Filtration and Drying: Collect the crystalline product by suction filtration using a Gooch or Büchner funnel. It is important not to wash the product with water, as it is insoluble.[4][5][8] Allow the product to air dry completely.

Molecular Structure and Geometry

Cr(acac)₃ possesses a well-defined coordination geometry. The central chromium(III) ion is six-coordinated by the oxygen atoms of the three bidentate acetylacetone ligands, resulting in a distorted octahedral geometry with idealized D₃ symmetry.[6][9] This arrangement creates a stable, propeller-like chiral structure, and the complex can be resolved into its individual enantiomers.[6][9]

Structural Parameter	Value	Reference
Symmetry	D3 (idealized)	[6]
Coordination Geometry	Distorted Octahedral	[9]
Average Cr-O Bond Length	1.93 Å	[6]
1.951 (7) Å	[9]	
1.95 - 1.97 Å	[10]	
1.977 - 1.978 Å	[10]	

Table 1: Selected structural parameters for Cr(acac)3.

Electronic and Magnetic Properties

Electronic Configuration and Ligand Field Theory

The chromium atom in Cr(acac)3 is in the +3 oxidation state, possessing a d³ electronic configuration.[10] In the octahedral ligand field created by the six coordinating oxygen atoms, the five degenerate d-orbitals of the chromium ion split into two sets: a lower-energy t_{2g} set (d_{xy}, d_{xz}, d_{yz}) and a higher-energy e_g set (d_{x²-y²}, d_{z²}).[10]

Following Hund's rule, the three d-electrons singly occupy each of the three t_{2g} orbitals with parallel spins, leaving the e_g orbitals empty.[6][10] This results in a (t_{2g})³(e_g)⁰ ground state electronic configuration.[6] A Jahn-Teller distortion, which can lift the degeneracy of electronic states, is not expected for a d³ ion in a high-spin octahedral environment as the t_{2g} orbitals are symmetrically occupied and the e_g orbitals are empty.[11][12][13]

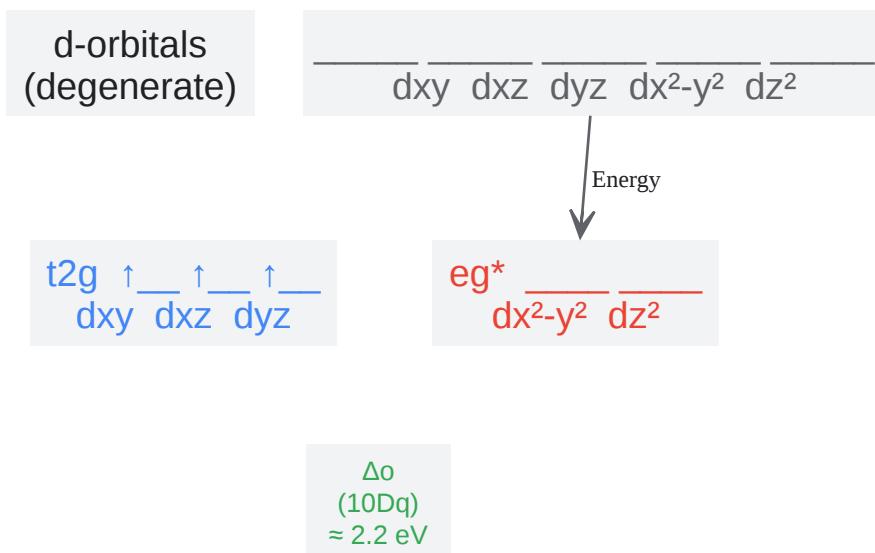
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Figure 2: d-orbital splitting for Cr(III) in an octahedral ligand field.

Magnetic Properties

With three unpaired electrons in the t_{2g} orbitals, Cr(acac)₃ is paramagnetic.[6][14] It exhibits a quartet ground state ($S = 3/2$).[6] This paramagnetism is a key property exploited in its application as a relaxation agent in NMR spectroscopy, where it provides an efficient pathway for nuclear spin-lattice relaxation, reducing measurement times and improving signal intensity for certain nuclei like ¹³C.[6] The theoretical spin-only magnetic moment can be calculated, and experimental values are determined using methods like the Evans NMR method.[14]

Magnetic Property	Value / Description	Reference
Ground State	Quartet ($S = 3/2$)	[6][10]
Unpaired Electrons	3	[6]
Behavior	Paramagnetic	[6][14]

Table 2: Magnetic properties of Cr(acac)₃.

Spectroscopic Characterization

Spectroscopy is essential for confirming the identity and understanding the electronic and molecular structure of Cr(acac)₃.

Experimental Protocol: Spectroscopic Analysis

- UV-Visible (UV-Vis) Spectroscopy: Prepare a dilute solution of Cr(acac)₃ in a suitable non-polar organic solvent (e.g., chloroform, toluene).^[1] Record the absorption spectrum using a UV-Vis spectrophotometer over a range of approximately 300-800 nm. The spectrum is expected to show characteristic d-d transition bands.^{[10][15]}
- Infrared (IR) Spectroscopy: Prepare a sample by either creating a KBr pellet containing a small amount of the complex or by using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹). The spectrum will show characteristic vibrations of the coordinated acetylacetone ligand.^[16]

UV-Visible Spectroscopy

The deep purple color of Cr(acac)₃ arises from spin-allowed d-d electronic transitions.^[6] The UV-Vis spectrum is characterized by two main absorption bands in the visible region. These correspond to transitions from the ⁴A_{2g} ground state to the ⁴T_{2g} and ⁴T_{1g} excited states. The energy of the lower-energy transition (⁴A_{2g} → ⁴T_{2g}) corresponds to the ligand field splitting parameter, Δ_0 (or 10Dq), which for Cr(acac)₃ is approximately 2.2 eV.^{[9][10]}

Transition	Approximate Wavenumber (cm ⁻¹)	Approximate Wavelength (nm)
⁴ A _{2g} → ⁴ T _{2g}	~18,000	~555
⁴ A _{2g} → ⁴ T _{1g}	~24,000	~417

Table 3: Typical UV-Visible absorption bands for Cr(acac)₃.

Infrared (IR) Spectroscopy

The IR spectrum of Cr(acac)₃ is dominated by the vibrational modes of the acetylacetone ligands. Coordination to the chromium ion causes shifts in the vibrational frequencies compared to the free ligand.^[9] The most characteristic bands are found in the 1500-1600 cm⁻¹

region and are assigned to coupled C=O and C=C stretching vibrations within the delocalized chelate ring.[5][9]

Wavenumber (cm ⁻¹)	Assignment	Reference
1577	ν (C=O)	[5][15]
1522-1524	ν (C=C) + ν (C-C)	[5][16]
1378	δ s(CH ₃)	[16]
1278-1280	ν (C-C) + ν (C-O)	[5][16]

Table 4: Characteristic IR absorption bands for Cr(acac)₃.

Reactivity and Thermal Properties

Reactivity

Cr(acac)₃ is kinetically inert to ligand substitution reactions, a characteristic feature of many Cr(III) complexes due to the high ligand field stabilization energy of the d³ configuration.[6] However, the acetylacetone ligands themselves can undergo reactions. The complex reacts with various electrophiles at the central carbon atom (γ -carbon) of the chelate rings, leading to substituted derivatives (e.g., bromo-, nitro-).[6] Under Lewis acidic conditions, ligand exchange reactions can be forced, allowing for the synthesis of mixed-ligand complexes.[17]

Figure 3: Reaction pathway for electrophilic substitution on a Cr(acac)₃ ligand.

Thermal Properties

Thermogravimetric analysis (TGA) shows that the decomposition of Cr(acac)₃ grafted onto silica surfaces occurs in distinct stages.[16] The initial weight loss, observed between approximately 190°C and 270°C, corresponds to the removal of some acetylacetone ligands, followed by a second weight loss between 300°C and 330°C for the remaining ligands.[16] The thermal decomposition ultimately leads to the formation of chromium oxide.[18] This property is utilized in chemical vapor deposition (CVD) and sol-gel processes to create chromium-containing thin films and nanoparticles.[1]

Temperature Range (°C)	Process	Reference
~110	Sublimation begins	[6]
210-216	Melting Point	[6][9]
190 - 330	Multi-stage decomposition (ligand removal)	[16]
> 330	Formation of chromium oxide	[18]

Table 5: Thermal properties of Cr(acac)₃.

Applications

The distinct properties of Cr(acac)₃ lead to its use in several scientific and industrial fields:

- **Catalysis:** It serves as a catalyst or catalyst precursor in various organic reactions, including selective oxidations and polymerizations.[1][19]
- **Materials Science:** It is a common precursor for producing chromium oxide (Cr₂O₃) thin films, nanoparticles, and supported catalysts via methods like CVD and sol-gel synthesis.[1][18]
- **NMR Spectroscopy:** Its paramagnetism makes it an effective relaxation agent for quantitative ¹³C NMR, reducing analysis time and improving data quality for nuclei with long relaxation times.[1][6]
- **Redox Flow Batteries:** It has been investigated as an active species in non-aqueous redox flow batteries due to its reversible Cr(III)/Cr(II) redox couple.[1]

Conclusion

Tris(acetylacetonato)chromium(III) is a cornerstone coordination complex whose chemistry is rich and multifaceted. Its straightforward synthesis, stable octahedral structure, and well-understood d³ electronic configuration provide a robust platform for fundamental studies in inorganic chemistry. The interplay between its electronic structure, paramagnetism, and spectroscopic signatures makes it an excellent model system for teaching and research.

Furthermore, its practical applications in catalysis, materials science, and analytical chemistry underscore its enduring importance to the scientific community. This guide has summarized the essential aspects of its coordination chemistry, providing a technical foundation for researchers and professionals working with this versatile compound.

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